molecular formula C28H21ClN2O4 B15083981 2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769142-91-8

2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B15083981
CAS No.: 769142-91-8
M. Wt: 484.9 g/mol
InChI Key: WHQCTDOXQHESHJ-UXHLAJHPSA-N
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Preparation Methods

The synthesis of 2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Chemical Reactions Analysis

2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The benzyloxy and benzoyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carbohydrazonoyl group may also play a role in binding to molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

769142-91-8

Molecular Formula

C28H21ClN2O4

Molecular Weight

484.9 g/mol

IUPAC Name

[2-[(E)-[(2-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C28H21ClN2O4/c29-23-16-14-21(15-17-23)28(33)35-25-12-6-4-10-22(25)18-30-31-27(32)24-11-5-7-13-26(24)34-19-20-8-2-1-3-9-20/h1-18H,19H2,(H,31,32)/b30-18+

InChI Key

WHQCTDOXQHESHJ-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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